molecular formula C20H20FN3O3S2 B6556554 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide CAS No. 1040667-34-2

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide

Cat. No.: B6556554
CAS No.: 1040667-34-2
M. Wt: 433.5 g/mol
InChI Key: LWFMIWOVEYRCFQ-UHFFFAOYSA-N
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Description

This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The compound also contains a sulfonamide group, which is often found in various drugs due to its bioactive properties .


Molecular Structure Analysis

The thiazole ring in the compound is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The sulfonamide group can also participate in various reactions, but the specifics would depend on the reaction conditions and other reactants .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs containing sulfonamides are known to inhibit enzymes - they are often used as antimicrobials . Thiazoles are found in many biologically active compounds, but the exact mechanism of action would depend on the specific compound .

Future Directions

The future research directions would likely involve studying the biological activity of this compound, given the known activities of thiazoles and sulfonamides. It could potentially be developed into a drug if it shows promising activity .

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-14-2-4-15(5-3-14)12-22-19(25)11-8-17-13-28-20(23-17)24-29(26,27)18-9-6-16(21)7-10-18/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMIWOVEYRCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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